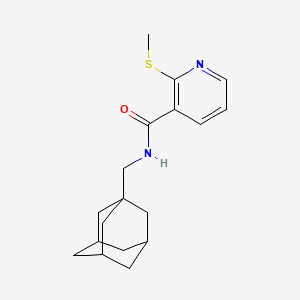![molecular formula C21H26N2O4 B13361208 Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate CAS No. 946718-96-3](/img/structure/B13361208.png)
Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is a complex organic compound that features an adamantane core, a benzoate ester, and a formylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the adamantane derivativeThe final step often includes the coupling of the formylamino group to the adamantane core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and formylation reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity and consistency required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group, using reagents like sodium methoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological macromolecules, while the adamantane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Ethyl 4-dimethylaminobenzoate
Uniqueness
Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is unique due to its adamantane core, which imparts rigidity and enhances its interaction with biological targets. This structural feature distinguishes it from simpler esters like ethyl benzoate and methyl benzoate .
Properties
CAS No. |
946718-96-3 |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 4-[(2-formamidoadamantane-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H26N2O4/c1-2-27-19(25)15-3-5-18(6-4-15)23-20(26)21(22-12-24)16-8-13-7-14(10-16)11-17(21)9-13/h3-6,12-14,16-17H,2,7-11H2,1H3,(H,22,24)(H,23,26) |
InChI Key |
RKCDHZJVOIVGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


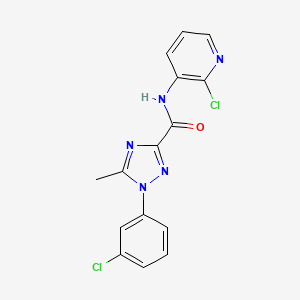
![3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B13361127.png)
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361129.png)
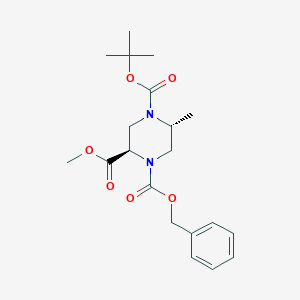
![4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13361141.png)
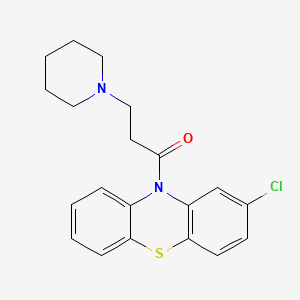
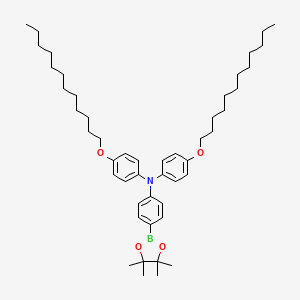


![Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13361164.png)
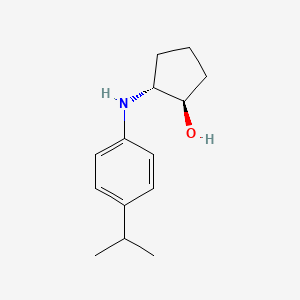
![6-(2,3-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361202.png)
![Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13361213.png)
